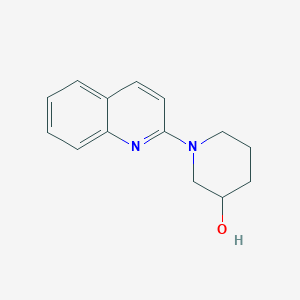

1-Quinolin-2-ylpiperidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-quinolin-2-ylpiperidin-3-ol |

InChI |

InChI=1S/C14H16N2O/c17-12-5-3-9-16(10-12)14-8-7-11-4-1-2-6-13(11)15-14/h1-2,4,6-8,12,17H,3,5,9-10H2 |

InChI Key |

RGALWXNFYHORMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Quinolin 2 Ylpiperidin 3 Ol and Analogous Structures

Retrosynthetic Strategies for 1-Quinolin-2-ylpiperidin-3-ol Scaffold Construction

Retrosynthetic analysis is a powerful technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. actascientific.comlibretexts.org This approach unveils multiple potential synthetic routes by identifying key bond disconnections.

Disconnection Approaches and Synthon Derivation

The structure of this compound presents several logical points for disconnection. The most prominent strategies involve cleaving the bond linking the two heterocyclic rings or deconstructing the piperidine (B6355638) ring itself.

A primary disconnection strategy targets the C-N bond between the quinoline (B57606) C2 position and the piperidine nitrogen atom. This is a common and reliable approach for synthesizing N-aryl heterocyles. researchgate.net This disconnection generates a quinoline electrophilic synthon and a piperidin-3-ol nucleophilic synthon. spcmc.ac.inox.ac.uk The corresponding synthetic equivalents for these idealized fragments would be a 2-haloquinoline (such as 2-chloroquinoline) and piperidin-3-ol. The forward synthesis would proceed via a nucleophilic aromatic substitution (SNAr) or, more commonly, a transition-metal-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.

An alternative approach involves the deconstruction of the piperidine ring. A formal [4+2] cycloaddition retrosynthesis, for instance, would disconnect the ring to reveal an N-(quinolin-2-yl)imine and a suitable four-carbon dienophile equivalent, such as an acrolein derivative. This strategy builds the piperidine ring with the quinoline substituent already in place, offering a different set of synthetic challenges and opportunities for stereocontrol.

Figure 1: Key Retrosynthetic Disconnections for this compound

graph TD

subgraph Retrosynthesis

A[this compound] -->|Disconnection 1: C-N Bond| B{Quinoline C2 Synthon (electrophile)

+

Piperidin-3-ol Synthon (nucleophile)};

A -->|Disconnection 2: Piperidine Ring| C{N-(Quinolin-2-yl)imine

+

C4 Dienophile};

B --> D[Synthetic Equivalents:

2-Haloquinoline

+

Piperidin-3-ol];

C --> E[Synthetic Equivalents:

2-Aminoquinoline (B145021) + Aldehyde

+

Acrolein Derivative];

end

Stereochemical Considerations in Scaffold Assembly

The this compound molecule possesses a chiral center at the C3 position of the piperidine ring, making stereocontrol a critical aspect of its synthesis. The chosen synthetic strategy dictates how stereochemistry is managed.

If the synthesis proceeds via the C-N bond disconnection using a pre-existing chiral source, such as enantiomerically pure (R)- or (S)-piperidin-3-ol, the stereochemistry of the final product is directly determined by the starting material. This is often the most straightforward approach, provided the chiral building block is readily accessible.

Conversely, when the piperidine ring is constructed during the synthesis, controlling the formation of the C3 stereocenter becomes paramount. Such syntheses can result in mixtures of diastereomers or enantiomers if not carefully designed. acs.org Several strategies exist to achieve high stereoselectivity:

Catalytic Asymmetric Synthesis : The use of chiral catalysts can facilitate enantioselective reactions, such as the asymmetric hydrogenation of a pyridine (B92270) precursor or an asymmetric cycloaddition to form the piperidine ring. mdpi.comresearchgate.net

Auxiliary-Controlled Synthesis : A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key ring-forming or functionalization step. researchgate.net

Substrate-Controlled Synthesis : In this approach, existing stereocenters in the substrate direct the stereochemistry of newly formed centers. For example, the diastereoselective reduction of a 1-(quinolin-2-yl)piperidin-3-one precursor could be influenced by the bulky quinoline group, favoring the approach of a reducing agent from one face of the molecule. Similarly, highly diastereoselective epoxidation-nucleophilic addition sequences performed on dihydropyridine (B1217469) intermediates are powerful methods for creating substituted piperidinols. researchgate.net

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a minimal number of steps, often employing one-pot protocols or multi-component reactions to enhance efficiency.

One-Pot Reaction Protocols and Optimized Catalyst Systems (e.g., Cerium Chloride Catalysis)

One-pot syntheses are highly efficient, minimizing purification steps and saving resources. A notable example is the cerium chloride-catalyzed synthesis of N-substituted 2-hydroxypyrrolidine and piperidine derivatives. niscpr.res.insymbiosisonlinepublishing.com While the exact target molecule's synthesis is not described, the synthesis of the analogous compound 1-(quinolin-3-yl)piperidin-2-ol provides a valuable model. niscpr.res.in This reaction involves the C-N cross-coupling of a cyclic enol ether with an aromatic amine. niscpr.res.inacgpubs.org

The reaction proceeds by mixing the amine and the cyclic ether in a solvent like acetonitrile, followed by the addition of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as the catalyst and heating to moderate temperatures (e.g., 60°C). niscpr.res.insymbiosisonlinepublishing.com The Lewis acidic cerium catalyst is believed to activate the cyclic ether, facilitating the nucleophilic attack of the amine. acgpubs.org This methodology has been successfully applied to a variety of aromatic and heterocyclic amines, demonstrating its potential scope.

| Entry | Amine | Cyclic Ether | Product | Yield (%) |

| 1 | Quinolin-3-amine | 2,3-Dihydrofuran | 1-(Quinolin-3-yl)pyrrolidin-2-ol | 85 |

| 2 | Quinolin-3-amine | 3,4-Dihydro-2H-pyran | 1-(Quinolin-3-yl)piperidin-2-ol | 87 |

| 3 | Pyridine-2-amine | 2,3-Dihydrofuran | 1-(Pyridin-2-yl)pyrrolidin-2-ol | 88 |

| 4 | Pyridine-3-amine | 3,4-Dihydro-2H-pyran | 1-(Pyridin-3-yl)piperidin-2-ol | 94 |

| 5 | Pyridine-4-amine | 2,3-Dihydrofuran | 1-(Pyridin-4-yl)pyrrolidin-2-ol | 98 |

Table 1: Synthesis of N-substituted 2-hydroxy heterocycles via Cerium Chloride catalysis. Data sourced from Suresh et al. (2015). niscpr.res.in

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are a cornerstone of modern synthetic efficiency. beilstein-journals.orgpreprints.org An MCR approach to this compound could hypothetically involve the reaction of 2-aminoquinoline, an aldehyde, and a component containing a 1,4-dicarbonyl equivalent to construct the piperidine ring in situ. MCRs are well-established for producing both quinoline and piperidine scaffolds, suggesting the feasibility of such a convergent approach. frontiersin.orgorganic-chemistry.org

Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, also offer elegant pathways to complex structures. For example, a reported synthesis of piperidin-4-ols utilizes a sequence of gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov Adapting such a cascade, potentially starting from a propargylamine (B41283) derivative of 2-aminoquinoline, could provide a novel and stereoselective route to the desired piperidin-3-ol scaffold.

Methodologies Utilizing Specific Precursors (e.g., Dihydro-2H-pyran and Quinolin-3-amine Variants)

The synthesis of 1-(quinolin-3-yl)piperidin-2-ol serves as a direct blueprint for this category of reaction. It is achieved through a one-pot reaction between 3,4-dihydro-2H-pyran and quinolin-3-amine in the presence of a cerium chloride catalyst, affording the product in an 87% yield. niscpr.res.in

To adapt this synthesis for the specific target, 1-quinolin-2-yl piperidin-3-ol, two primary modifications would be necessary. First, quinolin-3-amine would be replaced with 2-aminoquinoline . Second, a different cyclic precursor would be required to yield the piperidin-3-ol isomer instead of the 2-ol. A suitable, albeit less common, precursor might be a protected form of 5-hydroxy-penta-2-enal, which could undergo conjugate addition by 2-aminoquinoline followed by reductive cyclization. However, a more established route to 3-hydroxypiperidines involves multi-step sequences, often starting from the stereoselective functionalization of dihydropyridine or chiral pyridinium (B92312) salt precursors. researchgate.net

Foundational Methodologies for Quinoline and Piperidine Ring Synthesis

The synthesis of the core this compound structure necessitates robust methods for the independent or convergent assembly of the quinoline and piperidine moieties.

Classical and Modern Quinoline Annulation Reactions

The quinoline ring, a benzo[b]pyridine system, is a key structural motif in numerous pharmacologically active compounds. uop.edu.pkacs.org Its synthesis has been a subject of extensive research for over a century, leading to a variety of classical and modern annulation (ring-forming) reactions.

Classical Annulation Reactions:

Several named reactions form the bedrock of quinoline synthesis, typically involving the reaction of an aniline (B41778) derivative with a three-carbon component. acs.orgnumberanalytics.com

Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pknumberanalytics.comwordpress.com The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by acid-catalyzed cyclization and subsequent oxidation to form the quinoline ring. uop.edu.pkwordpress.com

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol. iipseries.orgacs.orgslideshare.net This allows for the synthesis of substituted quinolines by varying the carbonyl compound and the aniline. iipseries.orgresearchgate.net For example, reacting aniline with crotonaldehyde (B89634) yields 2-methylquinoline (B7769805). iipseries.org The mechanism is believed to involve conjugate addition, cyclization, and oxidation. acs.orgyoutube.com

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester) under acidic or basic conditions. uop.edu.pknih.gov It is a versatile and straightforward approach for producing polysubstituted quinolines. nih.gov However, a significant challenge can be controlling the regioselectivity when using unsymmetrical ketones, which can lead to a mixture of linear and angular annulation products. researchgate.netacs.orgacs.org The use of specific catalysts, such as the bicyclic amine TABO, has been shown to improve regioselectivity in favor of 2-substituted products. acs.orgorganic-chemistry.org

Combes Synthesis: In this reaction, an aniline is condensed with a β-diketone under acidic conditions to produce 2,4-disubstituted quinolines. nih.gov

Table 1: Overview of Classical Quinoline Syntheses

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidant | Forms unsubstituted or simply substituted quinolines; can be a violent reaction. uop.edu.pkwordpress.com |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | More versatile than Skraup for substituted quinolines. iipseries.orgslideshare.net |

| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone/Ester | Simple and direct; regioselectivity can be an issue. nih.govresearchgate.net |

| Combes Synthesis | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines. nih.gov |

Modern Quinoline Synthesis:

Contemporary methods often focus on improving efficiency, substrate scope, and environmental friendliness. These include:

Metal-Catalyzed Reactions: Various transition metals, including iron, copper, and nickel, catalyze the synthesis of quinolines from simple starting materials like anilines and aldehydes or alcohols. organic-chemistry.org Gold-catalyzed annulations have also emerged as a powerful tool. rsc.org

Dehydroaromatization: The oxidation of 2-substituted-1,2,3,4-tetrahydroquinolines provides a direct and atom-economical route to the corresponding quinolines, with both chemical and biocatalytic methods being developed. nih.gov

Green Approaches: The use of microwave irradiation, solvent-free conditions, and recyclable catalysts like p-sulfonic acid calix acs.orgarene or malic acid has been explored to make quinoline synthesis more sustainable. tandfonline.com

Stereoselective and Asymmetric Synthesis of Piperidine Ring Systems

The piperidine ring is the most prevalent non-aromatic heterocycle found in FDA-approved drugs. researchgate.netrsc.org The synthesis of specifically substituted and stereochemically defined piperidines, such as the 3-hydroxy-substituted ring in the target molecule, is crucial.

Key Synthetic Strategies:

Hydrogenation/Reductive Amination: The most common approach involves the reduction of pyridine precursors. mdpi.com Catalytic hydrogenation of substituted pyridines using catalysts based on rhodium, ruthenium, or iridium can yield piperidines. rsc.orgdiva-portal.orgnih.gov Achieving high stereoselectivity is a key challenge, often addressed by using chiral catalysts for asymmetric hydrogenation, particularly of activated pyridinium salts. diva-portal.orgunimi.it The asymmetric reduction of N-protected piperidinones is another vital route to chiral hydroxypiperidines. chemicalbook.comderpharmachemica.commdpi.comresearchgate.net

Intramolecular Cyclization (Alkene Cyclization & Aza-Michael Reactions): These methods build the ring from an acyclic precursor.

Intramolecular Aza-Michael Addition: This involves the cyclization of an amine onto a tethered α,β-unsaturated ester, ketone, or aldehyde. researchgate.netorganic-chemistry.org Organocatalysis, using chiral amines like those derived from quinine (B1679958), has enabled highly enantioselective versions of this reaction to produce substituted piperidines. thieme-connect.comrsc.orgacs.org

Alkene Cyclization: Radical cyclization of unsaturated amines or amides can form the piperidine ring. mdpi.com Light-mediated C-H amination strategies have also been developed to selectively form piperidines via a 1,6-hydrogen atom transfer, which is typically kinetically disfavored. scispace.com

Hydrosilylation: The dearomative hydrosilylation of pyridines can produce enamines, which are versatile intermediates for further functionalization en route to substituted piperidines. mdpi.com

Table 2: Selected Stereoselective Piperidine Syntheses

| Method | Description | Stereochemical Control |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of a prochiral pyridine or piperidinone. | Achieved using chiral metal catalysts (e.g., Rh-JosiPhos, Ru-DTBM-segphos) or enzymes (ketoreductases). nih.govunimi.itderpharmachemica.com |

| Intramolecular Aza-Michael | Cyclization of an amine onto an activated alkene. | Organocatalysts (e.g., Jørgensen catalyst, quinine derivatives) provide high enantioselectivity. thieme-connect.comacs.org |

| Carbonyl-Ene Reaction | Sequential light and rhodium catalysis on N-allylglyoxylamides. | Forms 3-hydroxypiperidine (B146073) scaffolds enantioselectively. nih.gov |

Derivatization and Structural Diversification Strategies for this compound

Once the core scaffold is assembled, its structural diversity can be expanded by modifying the quinoline moiety, the piperidine ring, or the hydroxyl group.

Substituent Introduction on the Quinoline Moiety

The quinoline ring system can undergo various reactions to introduce new functional groups, which can significantly alter its properties.

Electrophilic Aromatic Substitution: Quinoline undergoes electrophilic substitution, such as nitration and halogenation, primarily at the C5 and C8 positions of the benzene (B151609) ring portion. uop.edu.pk

Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and can undergo nucleophilic attack, especially at the C2 and C4 positions. For example, reaction with organolithium reagents or sodamide can introduce alkyl or amino groups. uop.edu.pk

Cross-Coupling Reactions: Modern methods allow for the introduction of substituents via cross-coupling. Halogenated quinolines can be functionalized using standard cross-coupling protocols. More recently, direct C-H functionalization/activation has emerged as a powerful tool to introduce aryl or alkyl groups without pre-functionalization, often using palladium or copper catalysts. organic-chemistry.orgfairlamb.group

Functionalization of the Piperidine Ring

Modifying the saturated piperidine ring presents a different set of challenges, with C-H functionalization being a prominent modern strategy.

C-H Functionalization: Directing group strategies or catalyst control can enable the selective introduction of functional groups at the C2, C3, or C4 positions. researchgate.net Rhodium-catalyzed C-H insertion reactions, for instance, can be directed to different positions based on the choice of N-protecting group and catalyst. scispace.com Photoredox catalysis has also been used for the C-H arylation of piperidines. encyclopedia.pub This allows for the late-stage diversification of complex molecules.

N-Alkylation/N-Arylation: The piperidine nitrogen, being a secondary amine in the parent structure, is readily alkylated or acylated to introduce a variety of substituents.

Transformations and Modifications of the Piperidine Hydroxyl Group

The secondary hydroxyl group at the C3 position is a key site for diversification, allowing for a range of classical alcohol transformations.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(quinolin-2-yl)piperidin-3-one. Various oxidizing agents can be employed, with kinetic studies showing that piperidinols can be oxidized by reagents like Vanadium(V). niscpr.res.inniscpr.res.in Platinum-based catalysts have also been used for the oxidation of piperidinols. rsc.orgresearchgate.net The resulting ketone is a versatile intermediate for further reactions, such as reductive amination or additions of organometallic reagents.

Esterification and Etherification: Standard esterification or Williamson ether synthesis conditions can be applied to the hydroxyl group to form esters and ethers, respectively. These modifications can modulate the compound's lipophilicity and steric profile.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a wide range of nucleophiles to introduce alternative functionalities at the C3 position.

Oxidative Fragmentation: Under specific catalytic conditions, such as with platinum–(phosphinito–phosphinous acid) complexes, piperidinols can undergo an oxidative fragmentation process, leading to ring-opening and the formation of primary amines. rsc.orgresearchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound and its Analogues

The application of green chemistry principles to the synthesis of complex heterocyclic structures such as this compound and its analogues is a focal point of modern organic synthesis. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netnih.gov For quinoline-based compounds, which are significant pharmacophores, researchers are actively developing sustainable synthetic routes that move away from classical methods often associated with harsh conditions, long reaction times, and the use of hazardous organic solvents. nih.gov Green strategies for quinoline and piperidine synthesis include the use of alternative energy sources like microwaves and ultrasound, solvent-free and catalyst-free reaction conditions, and the exploration of biocatalytic and photocatalytic methods. researchgate.netnih.gov

Solvent-Free and Catalyst-Free Synthetic Protocols

Solvent-free and catalyst-free synthetic methods represent a significant advancement in green chemistry, aiming to reduce waste, cost, and operational complexity. These protocols often rely on the intrinsic reactivity of the substrates at elevated temperatures or under high-energy conditions.

Research has demonstrated the viability of catalyst-free nucleophilic substitution to form the quinolinyl-piperidine scaffold. In one approach, the synthesis of a 2-piperidinylquinoline derivative was achieved by simply fusing 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) with piperidine at a temperature of 110°C, which resulted in an 89% yield of the substituted product. thaiscience.info This method circumvents the need for both a solvent and a catalyst, offering a high-yield, atom-economical pathway. Other reported methods for the same transformation under different conditions, such as using polar solvents or base catalysts, often result in moderate yields and require more extensive purification procedures. thaiscience.info

Further examples of green protocols for related quinoline structures include the catalyst and solvent-free alkylation of quinoline N-oxides with olefins. rsc.org This one-pot method provides direct access to quinoline-substituted α-hydroxy carboxylic derivatives under mild conditions, featuring high atom economy and broad substrate applicability. rsc.org Additionally, multicomponent reactions under solvent-free conditions have been developed. For instance, the reaction between 4-hydroxyquinolin-2(1H)-one, piperidine, and 4-chlorobenzaldehyde (B46862) at room temperature without a solvent showcases a green approach to building complex quinolinone derivatives. researchgate.net

These methodologies highlight a shift towards more sustainable synthetic designs, where the elimination of auxiliary substances like solvents and catalysts is a primary goal, leading to cleaner reaction profiles and simplified product isolation.

Microwave-Assisted and Ultrasonic Irradiation Methods

Microwave (MW) irradiation and ultrasonic irradiation are alternative energy sources that have become powerful tools in green organic synthesis. researchgate.net These techniques accelerate reaction rates by delivering energy more efficiently and uniformly than conventional heating methods, leading to significantly shorter reaction times, higher yields, and often, fewer side products. researchgate.netrsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been successfully applied to produce a variety of quinolinyl-piperidine analogues. In one notable example, a library of 2-((6/8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides was synthesized. mdpi.comnih.govresearchgate.net The final step, a condensation reaction, was performed under microwave irradiation, affording the target compounds in excellent yields within just 3-5 minutes. mdpi.comnih.gov This represents a dramatic improvement over conventional heating methods, which required 0.5-2 hours and resulted in lower isolated yields. mdpi.com The use of microwaves proved to be highly efficient, demonstrating benefits in time, yield, and atom economy. rsc.org

Ultrasonic Irradiation Methods: Similarly, ultrasonic irradiation has been effectively used to synthesize related heterocyclic structures. The synthesis of quinolinylchalcones, for example, was achieved by irradiating the reaction mixture in an ultrasonic bath at 60°C. scialert.net This method reduced the reaction time from 6 hours (conventional heating) to 70-90 minutes and nearly doubled the product yields. scialert.net In another study, the synthesis of N′-((methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)benzohydrazides was accomplished using an ultrasonic-assisted approach. mdpi.com This protocol provided the desired acylhydrazone products in excellent yields in a remarkably short time of 4-6 minutes. mdpi.com The use of ultrasound has also been explored in multicomponent reactions for synthesizing complex quinolinyl-pyrano[3,2-c]chromenones, yielding good to excellent results. rsc.org

The following table provides a comparison of conventional versus microwave and ultrasonic-assisted methods for the synthesis of quinolinyl-piperidine analogues and related structures.

| Structure Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Quinolinyl Thiosemicarbazones | Conventional (Reflux) | 0.5–2 hours | Lower Yields | mdpi.com |

| Microwave Irradiation | 3–5 minutes | Excellent Yields (up to 95%) | mdpi.comnih.gov | |

| Quinolinyl Acylhydrazones | Conventional (Stirring) | Not specified | Not specified | mdpi.com |

| Ultrasonic Irradiation | 4–6 minutes | Excellent Yields | mdpi.com | |

| Quinolinyl Chalcones | Conventional (Heating) | 6.0 hours | ~40-50% | scialert.net |

| Ultrasonic Irradiation | 70–90 minutes | ~80-90% | scialert.net |

Exploration of Biocatalytic and Photocatalytic Approaches

The frontiers of green synthesis are increasingly exploring biocatalysis and photocatalysis, which offer highly selective and environmentally benign pathways to complex molecules. researchgate.net

Biocatalytic Approaches: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high stereo- and regioselectivity under mild aqueous conditions. A significant development is the first biocatalytic synthesis of piperidine derivatives through a multicomponent reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester. rsc.org This reaction was catalyzed by Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic halloysite (B83129) nanotubes, producing clinically valuable piperidines in very good yields. rsc.org The immobilized biocatalyst demonstrated high efficiency and could be reused for up to ten consecutive cycles, highlighting its sustainability. rsc.org

Another advanced strategy combines biocatalysis with radical cross-coupling for the enantioselective construction of complex piperidine frameworks. chemistryviews.org This method uses scalable enzymatic C-H oxidation, employing enzymes such as trans-4-proline hydroxylase (trans-P4H) and ectoine (B1671093) 5-hydroxylase from Sphingopyxis alaskensis (SaEctD), to introduce hydroxyl groups onto inexpensive piperidine precursors. chemistryviews.org The resulting hydroxylated intermediates can then undergo further functionalization, streamlining the synthesis of high-value, three-dimensional piperidine structures. chemistryviews.org

| Enzyme | Reaction Type | Substrate(s) | Product | Reference |

|---|---|---|---|---|

| Immobilized Candida antarctica lipase B (CALB) | Multicomponent Reaction | Benzaldehyde, Aniline, Acetoacetate Ester | Functionalized Piperidines | rsc.org |

| trans-4-proline hydroxylase (trans-P4H) / Ectoine 5-hydroxylase (SaEctD) | C–H Oxidation | Carboxylated Piperidines | Hydroxylated Piperidines | chemistryviews.org |

Photocatalytic Approaches: Photocatalysis uses light to initiate chemical reactions in the presence of a photocatalyst, which can absorb light to generate reactive intermediates. rsc.org This approach enables unique transformations that are often difficult to achieve with traditional thermal methods. In the context of quinoline synthesis, an iridium-based photocatalyst was used for the unsymmetrical coupling of 2-methylquinoline derivatives to produce β-norbenzomorphan frameworks under visible light. e-century.us

Photocatalysis has also been applied to modify existing quinoline structures. For example, covalent organic frameworks (COFs) have been employed as heterogeneous photocatalysts for the oxidation of aryl boronic acids to phenols. rsc.org This method was successfully applied to quinolinyl boronic acids, demonstrating that the quinoline moiety is compatible with these photocatalytic conditions. rsc.org Furthermore, general photocatalytic methods for the synthesis of isoquinolones have been developed using Eosin Y as a photocatalyst under white light irradiation, showcasing the potential for building related nitrogen-heterocyclic systems. uni-regensburg.de These examples underscore the growing potential of photocatalysis to contribute to the green synthesis of quinoline-containing compounds.

Advanced Spectroscopic and Structural Elucidation of 1 Quinolin 2 Ylpiperidin 3 Ol

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. Each vibrational mode corresponds to a specific type of bond stretching or bending, creating a unique spectral fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its bonds. For 1-Quinolin-2-ylpiperidin-3-ol, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its distinct functional groups.

A key feature would be a broad absorption band in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group on the piperidine (B6355638) ring. The C-H stretching vibrations of the aromatic quinoline (B57606) ring would likely appear in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretches of the piperidine ring are expected just below 3000 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3400-3200 | O-H Stretching (Alcohol) |

| 3100-3000 | C-H Stretching (Aromatic) |

| 2950-2850 | C-H Stretching (Aliphatic) |

| 1620-1580 | C=C Stretching (Aromatic) |

| 1550-1480 | C=N Stretching (Quinoline) |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of laser light. Non-polar bonds and symmetric vibrations, which are often weak in IR spectra, tend to produce strong signals in Raman spectra.

For this compound, the symmetric breathing vibrations of the quinoline ring are expected to be prominent in the FT-Raman spectrum. The aromatic C-H stretching vibrations would also be visible. The aliphatic C-H stretching and bending modes of the piperidine ring will contribute to the spectrum, as will the C-C and C-N stretching vibrations. The O-H stretching vibration is typically weak in Raman spectroscopy.

Comprehensive Vibrational Assignment and Interpretation

A complete analysis of both FT-IR and FT-Raman spectra, often aided by computational density functional theory (DFT) calculations, would allow for a detailed assignment of the observed vibrational modes. This comprehensive interpretation confirms the presence of all key functional groups and provides insights into the molecular structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Probing

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-Dimensional NMR (Proton (¹H) and Carbon-13 (¹³C) NMR)

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The aromatic protons of the quinoline ring are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns revealing their positions on the ring. The proton attached to the carbon bearing the hydroxyl group (CH-OH) on the piperidine ring would likely appear as a multiplet in the 3.5-4.5 ppm range. The other protons on the piperidine ring would resonate in the upfield region, generally between 1.5 and 3.5 ppm. The proton of the hydroxyl group (OH) may appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the quinoline ring would show signals in the aromatic region (110-160 ppm). The carbon atom attached to the nitrogen in the quinoline ring (C2) would be significantly downfield. The carbon atom bonded to the hydroxyl group in the piperidine ring (C3) is expected to resonate in the 60-75 ppm range. The other aliphatic carbons of the piperidine ring would appear at higher fields (20-60 ppm).

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Chemical Shift Range (ppm) |

|---|---|

| Quinoline Aromatic Protons | 7.0 - 8.5 |

| Piperidine CH-OH Proton | 3.5 - 4.5 |

| Other Piperidine Protons | 1.5 - 3.5 |

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift Range (ppm) |

|---|---|

| Quinoline Aromatic Carbons | 110 - 160 |

| Piperidine CH-OH Carbon | 60 - 75 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Analysis

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be instrumental in tracing the proton-proton connectivities within the quinoline ring system and, separately, within the piperidine ring, confirming the relative positions of the substituents.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the signal of the CH-OH proton would correlate with the signal of the CH-OH carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for establishing the connectivity between different parts of the molecule. For this compound, HMBC correlations would be expected between the protons on the piperidine ring near the nitrogen and the carbon atoms of the quinoline ring, confirming the attachment point at the C2 position of the quinoline.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a detailed picture of its atomic connectivity and stereochemistry.

Advanced NMR for Conformational Dynamics and Exchange Phenomena

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For this compound, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, the substituents on the piperidine ring can exist in either axial or equatorial positions. The quinoline group at the 1-position and the hydroxyl group at the 3-position can therefore lead to different conformational isomers.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, would be instrumental in determining the preferred conformation. For instance, NOE experiments could reveal through-space interactions between protons, which would help in assigning the relative stereochemistry of the hydroxyl group and the protons on the piperidine ring.

Furthermore, variable-temperature NMR studies could provide information on the conformational dynamics of the molecule. It is possible that the piperidine ring undergoes a ring-flip, leading to an equilibrium between two chair conformations. By monitoring the changes in the NMR spectrum as a function of temperature, it would be possible to determine the energy barrier for this process and the relative populations of the different conformers. In analogous substituted piperidine systems, the conformational preference is often influenced by the steric bulk of the substituents and the potential for intramolecular hydrogen bonding. nih.gov For this compound, an intramolecular hydrogen bond between the hydroxyl group and the nitrogen of the quinoline ring could potentially stabilize one conformation over the other.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and structural features of a compound. High-resolution mass spectrometry (HRMS) would provide the precise molecular mass of this compound, allowing for the determination of its elemental composition with high accuracy.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a unique fingerprint that can be used for structural elucidation. The fragmentation of this compound is expected to be influenced by the presence of the quinoline and piperidinol moieties. Common fragmentation pathways for quinoline derivatives involve the loss of HCN, while piperidine derivatives often undergo alpha-cleavage adjacent to the nitrogen atom. libretexts.orgchempap.org

Based on the fragmentation patterns of related compounds, the following table outlines the predicted major fragments for this compound:

| Fragment Ion (m/z) | Proposed Structure/Origin |

| [M]+ | Molecular Ion |

| [M - H₂O]+ | Loss of a water molecule from the hydroxyl group |

| [M - C₅H₁₀NO]+ | Cleavage of the piperidinol ring |

| [C₉H₇N]+ | Quinoline cation |

| [C₅H₁₀NO]+ | Piperidinol cation |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Tandem mass spectrometry (MS/MS) experiments would be invaluable in confirming these fragmentation pathways by isolating a specific fragment ion and inducing further fragmentation.

Electronic Absorption and Emission Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the quinoline chromophore. Quinoline itself exhibits characteristic absorption bands in the UV region. nist.gov The substitution of the piperidinol group at the 2-position of the quinoline ring may cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and a change in the molar absorptivity.

A theoretical study on the positional isomer, 1-(quinolin-3-yl)piperidin-2-ol, using Time-Dependent Density Functional Theory (TD-DFT) predicted the electronic absorption spectrum and provided insights into the nature of the electronic transitions. nih.gov A similar computational approach for this compound would be expected to show transitions corresponding to π → π* and n → π* transitions within the quinoline ring.

The following table summarizes the expected UV-Visible absorption data based on the characteristics of the quinoline chromophore:

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~225 | High | π → π |

| ~275 | Moderate | π → π |

| ~310 | Low | n → π* |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Emission spectroscopy (fluorescence) could also be employed to study the photophysical properties of this compound. The fluorescence spectrum would provide information about the excited state of the molecule.

Solid-State Structural Determination: Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystal structure determination of this compound would provide precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Crystal Packing Features and Intermolecular Interactions

The crystal packing of this compound would be governed by intermolecular interactions such as hydrogen bonding and van der Waals forces. The hydroxyl group of the piperidinol moiety is capable of acting as both a hydrogen bond donor and acceptor. Therefore, it is highly likely that the crystal structure would feature a network of intermolecular hydrogen bonds.

In the crystal structure of a related compound, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, the packing is influenced by C-H···O interactions. researchgate.net For this compound, O-H···N or O-H···O hydrogen bonds are expected to be the dominant intermolecular interactions, leading to the formation of supramolecular architectures such as chains or sheets. Pi-stacking interactions between the quinoline rings of adjacent molecules may also play a role in the crystal packing.

Determination of Absolute Configuration and Stereoisomerism

This compound contains a chiral center at the 3-position of the piperidine ring. Therefore, it can exist as a pair of enantiomers, (R)-1-Quinolin-2-ylpiperidin-3-ol and (S)-1-Quinolin-2-ylpiperidin-3-ol. If a single crystal of one of the enantiomers is obtained, X-ray diffraction can be used to determine its absolute configuration using anomalous dispersion effects. This would unambiguously establish the stereochemistry of the molecule. The determination of the absolute configuration is crucial for understanding its biological activity, as different enantiomers often exhibit different pharmacological properties.

Computational and Theoretical Investigations of 1 Quinolin 2 Ylpiperidin 3 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 1-Quinolin-2-ylpiperidin-3-ol, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been instrumental in elucidating its characteristics. nih.gov These calculations are typically performed using software packages like Gaussian, which allows for a detailed analysis of the molecule in a gaseous phase, providing a theoretical baseline for experimental observations. nih.govresearchgate.net

The first step in the theoretical investigation of a molecule is to determine its most stable three-dimensional structure through geometry optimization. github.comarxiv.org This process involves finding the minimum energy conformation on the potential energy surface. dtic.mil For complex molecules like this compound, which have multiple rotatable bonds, there can be several local energy minima, each corresponding to a different conformer. The collection of these conformers and their relative energies constitutes the conformational energy landscape. nih.gov

Computational studies have shown that the conformational preferences of similar piperidine (B6355638) and quinoline (B57606) derivatives are influenced by subtle intramolecular interactions. wisc.edu The optimization process adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, resulting in a stable, optimized geometry. nih.gov This optimized structure is crucial as it forms the basis for all subsequent computational analyses.

Table 1: Representative Optimized Geometrical Parameters for a Quinoline-Piperidine System (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (piperidine) | 1.46 | 111.5 | - |

| C-C (piperidine) | 1.54 | 110.8 | - |

| C-O (hydroxyl) | 1.43 | - | - |

| N-C (quinoline link) | 1.38 | 118.9 | 178.5 |

| C-C (quinoline) | 1.42 | 120.1 | -0.5 |

| C-N (quinoline) | 1.37 | 117.3 | - |

Note: The data in this table is illustrative and based on typical values for similar molecular structures found in computational studies. Actual values for this compound would require specific calculations.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. q-chem.com These calculations determine the normal modes of vibration, each with a characteristic frequency. scirp.org Theoretical spectra are generated by calculating the IR intensities and Raman activities for each vibrational mode.

These theoretical spectra are invaluable for interpreting experimental FT-IR and FT-Raman data. nih.gov By comparing the calculated and experimental spectra, researchers can confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups and types of atomic motion (e.g., stretching, bending, and torsion). scirp.orgderpharmachemica.com It is a common practice to apply scaling factors to the calculated frequencies to correct for approximations in the computational method and the neglect of anharmonicity, leading to a better agreement with experimental results. researchgate.net

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Quinoline Derivative

| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) | Assignment |

| N-H Stretch | 3486 | 3450 | N-H stretching |

| C-H Aromatic Stretch | 3086 | 3046 | C-H stretching in quinoline ring |

| C-H Aliphatic Stretch | 2961 | 2926 | C-H stretching in piperidine ring |

| C=C Aromatic Stretch | 1597 | 1580 | C=C stretching in quinoline ring |

| C-N Stretch | 1172 | 1169 | C-N stretching |

Source: Data adapted from studies on similar heterocyclic compounds. nih.govderpharmachemica.com

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are key to understanding its reactivity and potential interactions. Computational methods provide several descriptors that characterize the electronic structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netlibretexts.org

A small energy gap suggests that the molecule is more polarizable, less stable, and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govubc.ca This electron excitation is associated with intramolecular charge transfer. nih.govscirp.org For many organic molecules, a lower HOMO-LUMO gap is indicative of higher chemical reactivity. lew.ro

Table 3: Calculated Electronic Properties of a Quinoline Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Energy Gap (ΔE) | 4.83 |

Source: Data from a DFT study on quinoline. scirp.org

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.denumberanalytics.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. researchgate.net Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas show positive potential (electron-poor), which are prone to nucleophilic attack. walisongo.ac.idresearchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de This method investigates intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. icm.edu.plnih.gov

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, theoretical predictions of its NMR and UV-Visible spectra are crucial for its characterization.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic shielding tensors. researchgate.net When used in conjunction with Density Functional Theory (DFT), the GIAO method can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.comrsc.org The process involves optimizing the molecular geometry of this compound and then calculating the isotropic magnetic shielding (IMS) values for each nucleus. These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ).

The predicted chemical shifts help in the assignment of complex experimental spectra. For this compound, the calculations would distinguish between the various protons and carbons in the quinoline and piperidine ring systems. For instance, protons on the quinoline ring are expected to appear in the aromatic region (typically 7.0-8.5 ppm), while those on the piperidine ring would be found in the aliphatic region (typically 1.5-4.0 ppm). The carbon atoms of the quinoline moiety would have shifts in the 120-150 ppm range, whereas the piperidine carbons would be significantly more shielded, appearing in the 20-70 ppm range. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO Method (Note: These are representative values based on theoretical calculations for similar structures. Actual values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline C2 | - | 158.5 |

| Quinoline C3 | 7.21 | 121.0 |

| Quinoline C4 | 8.05 | 138.0 |

| Quinoline C5 | 7.65 | 128.0 |

| Quinoline C6 | 7.40 | 126.5 |

| Quinoline C7 | 7.75 | 129.0 |

| Quinoline C8 | 7.90 | 127.5 |

| Quinoline C4a | - | 148.0 |

| Quinoline C8a | - | 129.5 |

| Piperidine C3 | 3.80 | 67.0 |

| Piperidine C4 | 1.85 (eq), 1.70 (ax) | 32.5 |

| Piperidine C5 | 1.95 (eq), 1.60 (ax) | 24.0 |

| Piperidine C6 | 3.60 (eq), 3.10 (ax) | 55.0 |

| Piperidine OH | 4.50 | - |

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. nih.gov These calculations provide information on the maximum absorption wavelengths (λ_max) and the nature of the underlying electronic transitions. For this compound, the presence of the quinoline chromophore, with its conjugated π-system, and the non-bonding electrons on the nitrogen and oxygen atoms, gives rise to characteristic electronic transitions.

The primary transitions expected are π → π* and n → π. The π → π transitions, which are typically high-intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the quinoline ring. The n → π* transitions are lower in energy and intensity and involve the promotion of a non-bonding electron from the nitrogen or oxygen atom to an antibonding π* orbital.

Computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into these transitions. For this compound, the HOMO is likely localized on the quinoline ring and the piperidine nitrogen, while the LUMO is expected to be distributed over the quinoline π-system. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is directly related to the energy of the lowest-energy electronic transition.

Table 2: Predicted Electronic Transitions for this compound (Note: These are hypothetical values for illustrative purposes.)

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 315 | 0.25 | HOMO → LUMO | π → π |

| 280 | 0.45 | HOMO-1 → LUMO | π → π |

| 230 | 0.60 | HOMO → LUMO+1 | π → π |

| 340 | 0.01 | HOMO (n) → LUMO | n → π |

Thermodynamic Parameters and Stability Profiling at Varying Environmental Conditions

Computational methods allow for the calculation of key thermodynamic parameters, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°), from vibrational frequency calculations. By performing these calculations at different temperatures, a stability profile for this compound can be established.

The relationships between these parameters are fundamental: an increase in temperature generally leads to an increase in both entropy and enthalpy. The Gibbs free energy, which determines the spontaneity of processes, is calculated via the equation ΔG = ΔH - TΔS. These calculations can reveal the thermal stability of the molecule. For instance, a study on the related compound 1-(quinolin-3-yl)piperidin-2-ol showed that thermodynamic functions increase with temperature, indicating that the molecule becomes more reactive at higher temperatures. A similar trend would be expected for this compound.

Table 3: Calculated Thermodynamic Parameters for this compound at Different Temperatures (Note: Data is illustrative and based on trends observed for similar molecules.)

| Temperature (K) | Enthalpy (H°) (kcal/mol) | Entropy (S°) (cal/mol·K) | Gibbs Free Energy (G°) (kcal/mol) |

| 200 | -250.5 | 110.2 | -272.5 |

| 298.15 | -249.8 | 125.8 | -287.3 |

| 400 | -248.9 | 142.1 | -305.7 |

| 500 | -247.7 | 158.3 | -326.9 |

Theoretical Investigation of Tautomerism and Intramolecular Proton Transfer Mechanisms

This compound possesses structural features that make it a candidate for tautomerism and intramolecular proton transfer (IMPT). Tautomerism could potentially occur via the migration of the hydroxyl proton. More significantly, the geometry of the molecule allows for the possibility of IMPT, where the proton from the C3-hydroxyl group could be transferred to the nitrogen atom of the quinoline ring.

Computational studies are essential for investigating these phenomena. By mapping the potential energy surface, researchers can identify different tautomeric forms and calculate the energy barriers for their interconversion. For a proton transfer to occur, a low-energy transition state, often involving a five or six-membered ring, must be accessible. In this compound, the proximity of the hydroxyl proton to the quinoline nitrogen could facilitate such a transfer. DFT calculations can model the transition state geometry and determine the activation energy, indicating the likelihood of the process occurring under thermal or photochemical conditions. Studies on related hydroxyquinoline systems have shown that such proton transfer events are feasible and can be influenced by solvent and electronic effects.

First-Order Hyperpolarizability (β₀) Calculations for Non-Linear Optical (NLO) Material Characterization

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β₀ or β_tot) is a key molecular property that quantifies the second-order NLO response. Molecules with large β₀ values are promising candidates for NLO materials.

Computational chemistry, specifically DFT, provides a reliable means of calculating the first-order hyperpolarizability. The calculation involves determining the components of the hyperpolarizability tensor. A large β₀ value typically arises from significant intramolecular charge transfer, often found in molecules possessing both electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the electron-rich piperidine and hydroxyl moieties can act as donors, while the quinoline ring acts as an electron-accepting π-system. This donor-π-acceptor architecture suggests that the molecule could exhibit NLO properties. A computational study on the analogous 1-(quinolin-3-yl)piperidin-2-ol confirmed its potential as an NLO material by calculating a significant first-order hyperpolarizability value.

Table 4: Calculated Non-Linear Optical (NLO) Properties of this compound (Note: Values are representative and based on calculations for similar structures.)

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | 3.50 | Debye |

| Isotropic Polarizability (α) | 35.1 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β₀) | 15.5 x 10⁻³⁰ | esu |

Isotopic Labeling and Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

While specific studies on this compound are not documented in the literature, isotopic labeling and the kinetic isotope effect (KIE) represent powerful theoretical and experimental tools for elucidating reaction mechanisms involving this compound. The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H).

These studies could be computationally modeled and experimentally verified to understand the mechanisms of formation or subsequent reactions of this compound. For example, in a proposed synthesis involving C-H activation on the piperidine ring or a nucleophilic substitution on the quinoline ring, deuterium labeling at specific positions would be informative.

Primary KIE: If a C-H bond to be broken in the rate-determining step is replaced by a C-D bond, a significant primary KIE (typically k_H/k_D > 2) would be observed. This could confirm, for instance, that a deprotonation or hydride transfer step is rate-limiting.

Secondary KIE: If an H atom not directly involved in bond-breaking is replaced by D, a smaller secondary KIE (k_H/k_D ≈ 0.8–1.4) can provide information about changes in hybridization or steric environment at the transition state.

Computational modeling of the vibrational frequencies of the ground state and transition state for both the light and heavy isotopologues allows for the theoretical prediction of KIEs. Comparing these calculated values with experimental results can provide strong evidence for or against a proposed reaction pathway, making it an invaluable tool for detailed mechanistic investigation.

Chemical Reactivity and Transformation Studies of the 1 Quinolin 2 Ylpiperidin 3 Ol Scaffold

Reactivity at the Piperidine (B6355638) Nitrogen Atom: Alkylation, Acylation, and Derivatization

The secondary amine within the piperidine ring of 1-quinolin-2-ylpiperidin-3-ol is a key site for derivatization due to the nucleophilic nature of the nitrogen atom. It readily participates in alkylation, acylation, and other C-N bond-forming reactions.

Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed during the reaction. This process introduces alkyl substituents onto the nitrogen atom, modifying the steric and electronic properties of the scaffold. For instance, the alkylation of the piperidinyl amino group in related quinoline-piperidine structures, like mefloquine, has been demonstrated using reagents such as allyl bromide in the presence of triethylamine. mdpi.com Industrial processes have also been developed for the controlled mono-alkylation of piperidine nitrogens in complex derivatives. google.com

Acylation: Acylation of the piperidine nitrogen is a common transformation, typically achieved by reacting the scaffold with acyl chlorides, acid anhydrides, or carboxylic acids (under coupling conditions). This reaction leads to the formation of amides, which are generally more stable and less basic than the parent amine. This transformation is valuable for introducing a wide array of functional groups and for building more complex molecular architectures. researchgate.net

The table below summarizes typical derivatization reactions at the piperidine nitrogen.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide (CH₃I) | N-Methylated Piperidine |

| Benzyl Bromide (BnBr) | N-Benzylated Piperidine | |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl Piperidine (Amide) |

| Benzoic Acid / Coupling Agent | N-Benzoyl Piperidine (Amide) | |

| Sulfonylation | Tosyl Chloride (TsCl) | N-Tosyl Piperidine (Sulfonamide) |

Reactivity at the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring is a weak tertiary base (pKa of quinoline is approximately 4.9). ijresm.com It can be protonated by acids to form a quinolinium salt. This protonation significantly alters the electronic properties of the quinoline ring system, increasing its electron deficiency and influencing its reactivity in subsequent reactions, particularly electrophilic substitutions. scribd.com

Transformations of the Piperidine Hydroxyl Group: Oxidation, Reduction, Esterification, and Etherification

The secondary hydroxyl group at the C-3 position of the piperidine ring is a versatile functional handle for a variety of chemical transformations.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(quinolin-2-yl)piperidin-3-one, using a range of standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The oxidation of secondary alcohols to ketones in similar complex heterocyclic systems is a well-established synthetic strategy. jst.go.jp For example, 3-hydroxypiperidine (B146073) itself can be oxidized to form 2-pyrrolidinone (B116388) under specific conditions. sigmaaldrich.comchemicalbook.com

Reduction: While direct reduction of the hydroxyl group is not a common transformation, it can be achieved through a two-step process. The alcohol can first be converted into a good leaving group, such as a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or facilitated by coupling agents. Etherification can be accomplished via reactions like the Williamson ether synthesis, where the corresponding alkoxide (formed by deprotonating the alcohol with a strong base) reacts with an alkyl halide. Mitsunobu-type reactions have also been employed for the etherification of alcohols in related quinoline-containing structures. jst.go.jp

The following table outlines the key transformations of the piperidine hydroxyl group.

| Reaction Type | Reagent Example | Product Functional Group |

| Oxidation | Pyridinium Chlorochromate (PCC) | Ketone (C=O) |

| Esterification | Acetic Anhydride | Acetate Ester |

| Etherification | Sodium Hydride (NaH), then Methyl Iodide (CH₃I) | Methyl Ether |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Quinoline undergoes electrophilic aromatic substitution (EAS) under vigorous conditions. The reactivity of the quinoline ring towards electrophiles is lower than that of naphthalene (B1677914) due to the electron-withdrawing nature of the nitrogen atom. Reactions typically occur under strongly acidic conditions where the quinoline nitrogen is protonated, further deactivating the pyridine (B92270) ring. scribd.com

Consequently, electrophilic attack preferentially occurs on the benzene (B151609) ring (carbocyclic portion) at positions C-5 and C-8. scribd.com The presence of the 2-piperidinyl substituent, which is an electron-donating group, is expected to further activate the benzene ring towards substitution, reinforcing the preference for the 5- and 8-positions. Common EAS reactions include nitration (using H₂SO₄/HNO₃) and sulfonation (using fuming H₂SO₄). scribd.com

Nucleophilic Substitution Reactions on the Quinoline Ring System

The quinoline ring is electron-deficient, particularly at the C-2 and C-4 positions, making it susceptible to nucleophilic aromatic substitution (NAS). orientjchem.orgquora.com In the this compound scaffold, the C-2 position is already substituted. Therefore, nucleophilic attack would be directed towards the C-4 position.

For a substitution reaction to occur at C-4, a suitable leaving group (such as a halogen) must be present at that position. The synthesis of structurally related compounds, such as 1-[2,8-bis(trifluoromethyl)quinolin-4-yl]piperidin-3-ol via the reaction of 3-hydroxypiperidine with a 4-bromoquinoline (B50189) derivative, exemplifies this type of nucleophilic substitution. sigmaaldrich.comchemicalbook.com This demonstrates that if a leaving group were installed at the C-4 position of the quinoline ring, it could be displaced by various nucleophiles to generate 4-substituted derivatives.

Metal-Catalyzed Coupling Reactions Involving the Scaffold (e.g., C-H Activation, Cross-Coupling)

Modern synthetic chemistry offers powerful tools for the functionalization of heterocyclic scaffolds through metal-catalyzed reactions.

C-H Activation: Direct C-H activation has emerged as a highly effective strategy for the regioselective functionalization of quinolines. nih.gov Transition metals such as palladium, rhodium, and iridium can catalyze the direct coupling of C-H bonds with various partners. nih.govacs.org For quinoline systems, C-H functionalization can be directed to different positions depending on the catalyst and directing group. For example, using the quinoline nitrogen as a directing group, C-H activation often occurs at the C-8 position to form a stable 5-membered metallacycle intermediate. acs.org The C-4 position is also a potential site for metal-catalyzed C-H functionalization. acs.org

Cross-Coupling Reactions: If the this compound scaffold is first halogenated (e.g., brominated or iodinated) at a specific position on the quinoline ring (e.g., C-4, C-6, C-8), it can then participate in a variety of cross-coupling reactions. Widely used methods like Suzuki, Stille, Negishi, and Sonogashira couplings allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, respectively. organic-chemistry.orgmdpi.com These reactions provide a modular and efficient route to a vast array of complex derivatives by forming new carbon-carbon bonds. Similarly, cross-coupling reactions can be applied to the piperidine portion of the molecule to forge new C-C bonds. acs.org

The table below provides examples of metal-catalyzed reactions applicable to the scaffold.

| Reaction Type | Catalyst Example | Substrate Requirement | Bond Formed |

| C-H Arylation | Pd(OAc)₂ | None (Direct) | C-Aryl |

| Suzuki Coupling | Pd(PPh₃)₄ | Halogenated Quinoline | C-Aryl |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Halogenated Quinoline | C-Alkynyl |

| Negishi Coupling | Pd(dba)₂ | Halogenated Quinoline | C-Alkyl/Aryl |

Advanced Applications and Potential in Chemical Sciences

Role as a Privileged Scaffold and Building Block in Complex Chemical Synthesis

The quinoline (B57606) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. semanticscholar.org This is due to its presence in a multitude of biologically active compounds and its capacity to serve as a versatile starting point for creating molecular diversity. orientjchem.orgresearchgate.net The functionalization of the quinoline ring is a key strategy for expanding chemical space and modulating the pharmacological profiles of its derivatives. rsc.org Quinoline's structure allows for various chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, making it a valuable building block. numberanalytics.com

The 1-Quinolin-2-ylpiperidin-3-ol framework merges the privileged quinoline core with a piperidine (B6355638) ring, a common fragment in many natural products and pharmaceuticals. orientjchem.orgmdpi.com Partially reduced quinolines, such as those containing a piperidine moiety, are valuable building blocks for the synthesis of complex natural products. orientjchem.org The piperidine unit introduces three-dimensional character and conformational flexibility, which are desirable traits in modern drug design. The hydroxyl group on the piperidine ring offers a reactive handle for further synthetic modifications, allowing for the attachment of other molecular fragments or the modulation of physicochemical properties.

This compound serves as a C3 building block, where the alkoxyallene unit, for instance, can be a versatile component in organic synthesis. rsc.org The combination of the rigid, aromatic quinoline and the saturated, functionalized piperidine makes this compound a potent building block for constructing complex, polycyclic systems and for generating libraries of novel compounds for screening purposes. researchgate.netacs.orgresearchgate.net Synthetic strategies leveraging such scaffolds often aim to produce molecules with enhanced biological efficacy, improved selectivity, and better safety profiles. rsc.org

Coordination Chemistry: Ligand Design and Metal Complexation

The structure of this compound is inherently suited for acting as a ligand in coordination chemistry. beilstein-journals.org A metal complex is formed by a central metal atom or ion bonded to one or more ligands. libretexts.org The compound features two primary coordination sites: the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group on the piperidine ring. This arrangement allows it to function as a bidentate P,N-ligand, where the electronic properties of the nitrogen and oxygen donor groups can be finely tuned. beilstein-journals.org The nitrogen atom acts as a potential Lewis base, capable of coordinating to a metal center, a reactivity pattern common to quinoline derivatives. orientjchem.org The hydroxyl group provides a hard σ-donor site, which can coordinate to a metal ion, often after deprotonation. arabjchem.org This dual-coordination capability enables the formation of stable chelate rings with various metal ions.

The quinoline-piperidine scaffold is an effective chelator for a range of transition metal ions. Quinolone compounds, which share structural motifs, are known to form stable complexes with numerous divalent and trivalent metal cations. mdpi.com The chelation typically involves the formation of a five- or six-membered ring, which enhances the thermodynamic stability of the resulting metal complex. nih.gov

For this compound, chelation would involve the quinoline nitrogen and the piperidinol oxygen, forming a stable six-membered ring with a coordinated metal ion. Studies on analogous ligands, such as 8-hydroxyquinoline, have demonstrated strong chelation with a variety of transition metals. arabjchem.org The presence of both nitrogen and oxygen donor atoms allows for effective coordination with first-row transition metals like iron, copper, cobalt, and zinc. rsc.orgomicsonline.org Polyphenolic compounds, which also feature hydroxyl groups, are known to chelate oxophilic transition metals such as Cu, Zn, and Fe, forming stable five- or six-membered rings. nih.gov The stability and selectivity of these complexes are influenced by factors such as the pH of the medium and the nature of the metal ion. mdpi.commdpi.com

Table 1: Potential Transition Metal Chelation with Quinoline-Piperidinol Scaffolds

| Metal Ion | Typical Coordination Number | Potential Stoichiometry (Metal:Ligand) | Reference for Analogous Ligands |

|---|---|---|---|

| Cu(II) | 4 (Tetrahedral/Square Planar) | 1:1, 1:2 | arabjchem.orgmdpi.comrsc.org |

| Fe(III) | 6 (Octahedral) | 1:1, 1:2, 1:3 | arabjchem.orgmdpi.com |

| Co(II) | 4 or 6 (Tetrahedral/Octahedral) | 1:2 | mdpi.comrsc.org |

| Ni(II) | 4 or 6 (Square Planar/Octahedral) | 1:2 | rsc.org |

| Zn(II) | 4 (Tetrahedral) | 1:1, 1:2 | mdpi.comrsc.org |

| Mn(II) | 6 (Octahedral) | 1:1 | rsc.org |

This table is illustrative and based on the known coordination behavior of structurally related quinoline and polyphenol ligands.

Transition metal complexes are foundational to the field of catalysis, enabling a vast array of chemical transformations. libretexts.orgnih.govnih.gov The electronic and steric properties of the ligands surrounding a metal center are crucial in determining the catalyst's activity, selectivity, and stability. nih.gov Metal complexes derived from this compound are potential candidates for various catalytic applications due to the versatile nature of the quinoline-piperidine scaffold.

The combination of a π-accepting quinoline ring and a σ-donating alkoxide (from the deprotonated hydroxyl group) can modulate the electronic properties of the metal center, making it suitable for different catalytic cycles. For instance, copper complexes with N-heterocyclic ligands are widely used in reactions like hydrosilylation, cycloadditions, and various cross-coupling reactions. beilstein-journals.org Similarly, complexes of ruthenium and iridium with polypyridyl ligands, which are structurally related to quinoline, are potent photoredox catalysts. nih.gov

The specific applications for metal-1-Quinolin-2-ylpiperidin-3-ol complexes could include:

Oxidation/Reduction Reactions: The redox activity of coordinated metals like copper, iron, or manganese could be harnessed for selective oxidation or reduction of organic substrates. rsc.org

C-C and C-N Bond Formation: Palladium or nickel complexes are staples in cross-coupling chemistry, and a ligand like this compound could provide the necessary stability and electronic environment for such transformations.

Asymmetric Catalysis: If a chiral version of this compound is used, the resulting chiral metal complexes could be employed as catalysts for enantioselective reactions, a cornerstone of modern pharmaceutical synthesis.

While direct catalytic applications of this specific compound's metal complexes are not yet widely reported, the extensive use of related N-heterocyclic and alcohol-based ligands in catalysis suggests a promising future for this scaffold. rsc.org

Materials Science: Development of Novel Non-Linear Optical Materials Based on the Scaffold

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like optical switching, data storage, and frequency conversion. bohrium.com Organic molecules with specific structural features, particularly those with a donor-π-acceptor (D-π-A) architecture, often exhibit significant NLO properties. bohrium.com This is because the arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for second- and third-order NLO responses. bohrium.com

The this compound scaffold inherently possesses features conducive to NLO activity.

The quinoline ring can act as an electron-accepting unit.

The piperidine ring , particularly with its nitrogen atom, can function as part of the donor system or as a component of the π-conjugated bridge.

The hydroxyl group can be modified to enhance the donor strength.

Computational studies, such as those using Density Functional Theory (DFT), on related pyridine (B92270) and quinoline derivatives have confirmed their potential as NLO materials. bohrium.comnih.gov These studies calculate key NLO parameters like the first hyperpolarizability (β), which quantifies the second-order NLO response. The results for analogous compounds indicate that they could be good NLO materials for future study. bohrium.com Metal complexation can also enhance NLO properties; studies on metal complexes with quinoline-based ligands have investigated their absorption and photoluminescence properties, which are relevant to optical applications. rsc.org

Table 2: Theoretical NLO Properties of a Related Piperidine Derivative

| Property | Description | Reported Value for Analog | Reference |

|---|---|---|---|

| Docking Score | Binding capability with a target protein, indicates potential for interaction | -8.0 Kcal/mol | nih.gov |

| NLO Analysis | Indicates potential as a non-linear optical material | Qualitatively described as a good candidate | bohrium.comnih.gov |

Data is for 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one, a structurally related compound, to illustrate the potential of the piperidine scaffold.